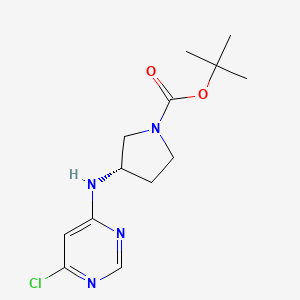![molecular formula C12H12BrClN4O B578183 4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine CAS No. 1227958-17-9](/img/structure/B578183.png)
4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine is a complex organic compound that features a pyrido[2,3-d]pyrimidine core substituted with bromomethyl and chloropyridine groups, along with a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-chloropyridine and a suitable diamine.
Introduction of the Bromomethyl Group: This step often involves bromination of a methyl group attached to the pyrido[2,3-d]pyrimidine core using reagents like N-bromosuccinimide (NBS) under radical conditions.
Attachment of the Morpholine Ring: The final step involves nucleophilic substitution where morpholine is introduced to the pyrido[2,3-d]pyrimidine core, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the pyrido[2,3-d]pyrimidine core.
Coupling Reactions: The chloropyridine moiety can engage in cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Employed in cross-coupling reactions.
Bases (e.g., NaOH, K2CO3): Used in nucleophilic substitution reactions.
Major Products
Substituted Pyrido[2,3-d]pyrimidines: Resulting from nucleophilic substitution.
Coupled Products: From cross-coupling reactions involving the chloropyridine group.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine serves as a versatile intermediate for constructing more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology and Medicine
This compound is explored for its potential as a pharmacophore in drug discovery. Its structure suggests it could interact with various biological targets, making it a candidate for developing new therapeutic agents.
Industry
In the chemical industry, it can be used to synthesize advanced materials and specialty chemicals. Its reactivity profile makes it suitable for creating polymers and other high-value products.
Mécanisme D'action
The mechanism by which 4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The bromomethyl and chloropyridine groups can facilitate interactions with biological macromolecules, potentially inhibiting or modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4-yl)morpholine
- 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine
Uniqueness
Compared to similar compounds, 4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine is unique due to the presence of both bromomethyl and chloropyridine groups. These functional groups enhance its reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry.
Propriétés
IUPAC Name |
4-[7-(bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrClN4O/c13-7-8-1-2-9-10(15-8)16-12(14)17-11(9)18-3-5-19-6-4-18/h1-2H,3-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKYGOMPVPPFDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2C=CC(=N3)CBr)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744309 |
Source


|
| Record name | 7-(Bromomethyl)-2-chloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227958-17-9 |
Source


|
| Record name | 7-(Bromomethyl)-2-chloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B578113.png)

![4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole](/img/structure/B578117.png)


![({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine](/img/structure/B578122.png)
